![molecular formula C3H5F3O B1217171 1,1,1-Trifluoro-2-propanol CAS No. 374-01-6](/img/structure/B1217171.png)
1,1,1-Trifluoro-2-propanol
Overview
Description
1,1,1-Trifluoro-2-propanol is a fluoroalcohol and is used as an organic solvent . It is also used as a chemical building block . Vibrational spectral analysis of OH and OD groups of 1,1,1-trifluoro-2-propanol and its deuterated derivatives has been conducted .
Synthesis Analysis
1,1,1-Trifluoro-2-propanol may be used in the synthesis of 1,1,1-trifluoropropan-2-yl 2- (4-hydroxy-3-methoxyphenyl)acetate and 1,1,1-trifluoropropan-2-yl 2- (3-ethoxy-4-hydroxyphenyl)acetate . A highly efficient and environmentally friendly method for the synthesis of 3-alkoxy-1,1,1-trifluoropropan-2-ols involves the ring-opening reaction of 1,1,1-trifluoro-2,3-epoxypropane with structurally different long-chain alcohols under microwave irradiation at room temperature in the absence of solvent .Molecular Structure Analysis
The structural and conformational properties of 1,1,1-Trifluoro-2-propanol have been investigated by microwave spectroscopy and quantum chemical calculations .Chemical Reactions Analysis
The primary product, F(3)C-CH(OH)-CH(2), with sufficient internal energy undergoes spontaneous C-OH bond dissociation, through a loose transition state .Physical And Chemical Properties Analysis
1,1,1-Trifluoro-2-propanol has a refractive index of n20/D 1.316 (lit.), a boiling point of 81-82 °C (lit.), and a density of 1.259 g/mL at 25 °C (lit.) .Scientific Research Applications
Organic Synthesis Solvent
1,1,1-Trifluoro-2-propanol: is widely used as a solvent in organic synthesis due to its unique properties. It has a high polarity and the ability to dissolve both organic and inorganic compounds, making it an excellent medium for various chemical reactions .
Vibrational Spectral Analysis
This compound is utilized in vibrational spectral analysis, particularly for studying the OH and OD groups. The analysis of 1,1,1-Trifluoro-2-propanol and its deuterated derivatives provides insights into the molecular structure and dynamics .
Chemical Building Block
As a chemical building block, 1,1,1-Trifluoro-2-propanol is involved in the synthesis of complex molecules. Its trifluoromethyl group imparts unique chemical properties to the resulting compounds, which are valuable in various research fields .
Enantiomeric Separation
The chiral nature of 1,1,1-Trifluoro-2-propanol allows it to be used in chromatographic techniques for the separation of enantiomers. This is crucial in pharmaceutical research where the activity of drug molecules can depend on their chirality.
Biochemical Research
In biochemical research, 1,1,1-Trifluoro-2-propanol is used to study the physiological effects of fluorinated compounds. Its influence on biological systems can provide insights into the development of new drugs and therapeutic agents.
Material Science
This compound also finds applications in material science, particularly in the development of polymers and coatings. The trifluoromethyl group can enhance the material properties such as resistance to solvents and thermal stability .
Mechanism of Action
Target of Action
1,1,1-Trifluoro-2-propanol is a fluoroalcohol and an organic solvent
Mode of Action
It’s known that the compound can activate epoxides through hydrogen bonding interaction .
Biochemical Pathways
It has been used as an organocatalyst for the chemical fixation of co2 with various epoxides to the respective cyclic carbonates .
Safety and Hazards
properties
IUPAC Name |
1,1,1-trifluoropropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3O/c1-2(7)3(4,5)6/h2,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GILIYJDBJZWGBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870520 | |
Record name | 1,1,1-Trifluoro-2-propanol | |
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Molecular Weight |
114.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 2-Propanol, 1,1,1-trifluoro- | |
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Vapor Pressure |
60.9 [mmHg] | |
Record name | 2-Propanol, 1,1,1-trifluoro- | |
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Product Name |
1,1,1-Trifluoro-2-propanol | |
CAS RN |
374-01-6 | |
Record name | 1,1,1-Trifluoro-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=374-01-6 | |
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Record name | 2-Propanol, 1,1,1-trifluoro- | |
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Record name | 374-01-6 | |
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Record name | 2-Propanol, 1,1,1-trifluoro- | |
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Record name | 1,1,1-Trifluoro-2-propanol | |
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Record name | 1,1,1-trifluoropropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.158 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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